molecular formula C13H9ClN2O B1269605 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline CAS No. 313701-55-2

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

Cat. No.: B1269605
CAS No.: 313701-55-2
M. Wt: 244.67 g/mol
InChI Key: OQKDQHJUUGMNCC-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated potential anticancer activity by interacting with proteins involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways . It affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to bacterial enzymes, inhibiting their activity and thereby disrupting essential metabolic processes . In cancer cells, this compound interacts with proteins involved in the regulation of apoptosis and cell proliferation, leading to cell death . Additionally, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . In in vitro studies, the compound has shown consistent effects on cell viability and apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interaction with intracellular proteins, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, ensuring its precise localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to yield the desired benzoxazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the efficiency of the reaction. The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDQHJUUGMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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